Cytidine, 2',3'-dideoxy-3'-fluoro-

説明

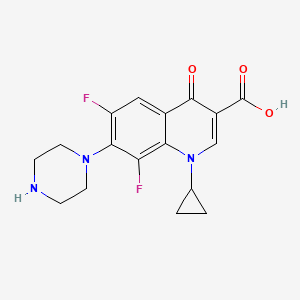

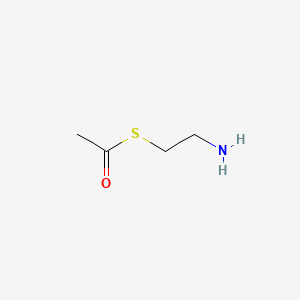

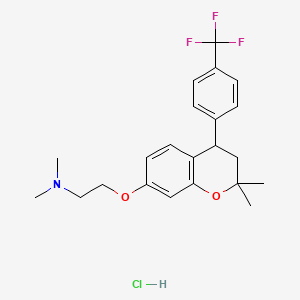

“Cytidine, 2’,3’-dideoxy-3’-fluoro-” is a synthetic nucleoside analog. It is an anticancer agent that has been shown to cause DNA chain termination . This drug is a modified nucleoside with the 3’ hydroxyl group replaced by a 2’,3’-dideoxy group .

Synthesis Analysis

The synthesis of “Cytidine, 2’,3’-dideoxy-3’-fluoro-” has been reported in several studies . For instance, L-2’,3’-Didehydro-2’,3’-dideoxy-3’-fluorocytidine (L-3’-Fd4C), a potent anti-HIV agent, has been synthesized from L-xylose in 14 steps .

Molecular Structure Analysis

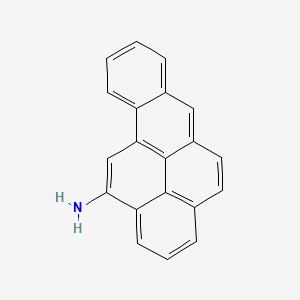

The molecular formula of “Cytidine, 2’,3’-dideoxy-3’-fluoro-” is C9H12FN3O3 . The average mass is 229.208 Da and the monoisotopic mass is 229.086273 Da .

Chemical Reactions Analysis

The 2’-chloro-2’,3’-dideoxy-3’-fluoro-d-ribonucleosides synthesized were transformed to 2’,3’-dideoxy-3’-fluoro-alpha- and -beta-d-erythro-pentofuranoside nucleosides of thymine, adenine, and cytidine by treatment with tributyltin hydride in the presence of alpha,alpha’-azobisisobutyronitrile .

Physical And Chemical Properties Analysis

“Cytidine, 2’,3’-dideoxy-3’-fluoro-” has a density of 1.7±0.1 g/cm3, a boiling point of 418.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 77.6±6.0 kJ/mol and the flash point is 206.6±31.5 °C . The index of refraction is 1.665 and the molar refractivity is 50.8±0.5 cm3 .

科学的研究の応用

Antiviral Agent

The compound is a potent antiviral agent . It has been used in research to study its effects on various viruses. The pharmacokinetic parameters of this nucleoside antiretroviral agent were determined in rhesus monkeys, providing valuable data for further research .

HIV-1 Inhibitor

“2’,3’-dideoxy-3’-fluorocytidine” has been found to be an effective inhibitor of human immunodeficiency virus 1 (HIV-1) . This makes it a potential candidate for the development of new antiretroviral therapies.

HIV-2 Inhibitor

In addition to HIV-1, the compound also shows inhibitory effects against HIV-2 . This broadens its potential application in the treatment of HIV.

Simian Immunodeficiency Virus Inhibitor

The compound is also an effective inhibitor of the simian immunodeficiency virus (SIV) . This makes it a valuable tool in research models studying HIV in non-human primates.

Hepatitis B Virus Inhibitor

“2’,3’-dideoxy-3’-fluorocytidine” has been found to inhibit the hepatitis B virus (HBV) . This suggests its potential use in the treatment of hepatitis B.

Pharmacokinetic Research

The compound has been used in pharmacokinetic research . Studies have been conducted to determine its pharmacokinetic parameters in rhesus monkeys, which can provide valuable information for the development of antiviral therapies .

Mitochondrial Toxicity Studies

The compound has been used in studies investigating mitochondrial toxicity . These studies can help understand the safety profile of the compound and its potential side effects.

Development of New Nucleoside Analogues

“2’,3’-dideoxy-3’-fluorocytidine” has been used in the development of new nucleoside analogues . These analogues can have various applications in antiviral research and therapy .

作用機序

Target of Action

2’,3’-Dideoxy-3’-fluorocytidine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas and leukemias, which are types of cancer that affect the lymphatic system and blood cells, respectively .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is known that the compound is mainly eliminated by renal excretion . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively control the progression of these cancers .

将来の方向性

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSUDSIHCJEYQG-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199256 | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine, 2',3'-dideoxy-3'-fluoro- | |

CAS RN |

51246-79-8 | |

| Record name | 2′,3′-Dideoxy-3′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2',3'-dideoxy-3'-fluorocytidine exert its anti-HIV activity?

A1: 2',3'-dideoxy-3'-fluorocytidine acts as a nucleoside reverse transcriptase inhibitor (NRTI). [] Once it enters the cell, it undergoes phosphorylation by cellular kinases to form its active triphosphate form. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Due to the lack of a 3'-hydroxyl group, further chain elongation is halted, thus blocking viral DNA synthesis. [, ]

Q2: What is known about the structure-activity relationship (SAR) of 2',3'-dideoxy-3'-fluorocytidine and its analogs?

A2: Research indicates that the 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorocytidine plays a crucial role in its activity. [] It favors a 2'-endo sugar conformation, which is similar to the conformation adopted by natural deoxynucleosides, potentially enhancing its binding to reverse transcriptase. Additionally, the electronegative fluorine atom might mimic the hydrogen bonding properties of the absent 3'-OH group, further stabilizing its interaction with the enzyme. Modifications at the N4 position of the cytosine ring have also been explored to improve its pharmacological properties, such as bioavailability and cell permeability. [, ] For instance, the prodrug N4-dimethylaminomethylene-2′,3′-dideoxy-3′-fluorocytidine (DDFC) was designed to enhance lipophilicity and brain penetration. []

Q3: What analytical techniques are commonly employed to characterize and quantify 2',3'-dideoxy-3'-fluorocytidine?

A3: Various analytical techniques are utilized to study 2',3'-dideoxy-3'-fluorocytidine. X-ray crystallography has been used to determine its molecular structure and conformation. [, ] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is employed to separate, identify, and quantify the compound and its metabolites in biological samples. [, ] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its structure and dynamics in solution. []

Q4: Have any resistance mechanisms been identified for 2',3'-dideoxy-3'-fluorocytidine in HIV?

A4: While this specific question wasn't addressed in the provided abstracts, it is well-known that HIV can develop resistance to NRTIs, including 2',3'-dideoxy-3'-fluorocytidine. This resistance often arises from mutations in the viral reverse transcriptase gene, which can reduce the binding affinity of the drug or enhance the enzyme's ability to remove incorporated chain terminators. Further research is crucial to fully understand the specific mutations associated with 2',3'-dideoxy-3'-fluorocytidine resistance and to develop strategies to overcome this challenge.

Q5: What are the potential applications of computational chemistry and modeling in the study of 2',3'-dideoxy-3'-fluorocytidine?

A5: Computational chemistry and modeling can play a significant role in understanding the interactions of 2',3'-dideoxy-3'-fluorocytidine with its target (reverse transcriptase) and in designing more potent and selective analogs. [, ] Molecular docking studies can provide insights into the binding mode of the drug within the active site of the enzyme. Molecular dynamics simulations can help understand the stability of the drug-enzyme complex and the conformational changes induced upon binding. Quantitative structure-activity relationship (QSAR) models can correlate the structural features of different analogs with their biological activity, guiding the design of new and improved inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)

![3-Piperidinamine,N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1217763.png)